Product packaging for 1-N-ethyl-4-fluorobenzene-1,2-diamine(Cat. No.:CAS No. 1737-43-5)

1-N-ethyl-4-fluorobenzene-1,2-diamine

Cat. No.: B175850
CAS No.: 1737-43-5
M. Wt: 154.18 g/mol
InChI Key: MWWCJCWHUBZEIA-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Amines and Their Chemical Space

Fluorinated aromatic amines represent a crucial class of compounds in organic chemistry, valued for the profound influence of the fluorine atom on molecular properties. numberanalytics.com The introduction of fluorine, the most electronegative element, into an aromatic ring can significantly alter the electronic environment of the molecule. tandfonline.com This modification typically lowers the basicity (pKa) of the amine groups, a property that can enhance bioavailability in medicinal chemistry by improving membrane permeation. tandfonline.com

The presence of fluorine can also increase metabolic stability by blocking sites susceptible to oxidative metabolism. alfa-chemistry.com Furthermore, the carbon-fluorine bond is the strongest in organic chemistry, imparting enhanced thermal stability to the molecule. acs.org The chemical space of fluorinated aromatic amines is vast, with properties being fine-tuned by the number and position of fluorine atoms, as well as the presence of other substituents. These compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com For instance, they are precursors to a wide range of drugs, including antibiotics and anticancer agents. numberanalytics.com

The N-alkylation of these amines, as seen in 1-N-ethyl-4-fluorobenzene-1,2-diamine, further expands this chemical space. The ethyl group introduces steric bulk and alters the nucleophilicity and hydrogen-bonding capabilities of the adjacent amino group, which can be strategically exploited in synthesis and for tuning the properties of resulting materials.

Academic Significance of Fluorinated Benzene-1,2-diamines in Modern Organic Synthesis and Materials Science Research

Fluorinated benzene-1,2-diamines, the parent class for this compound, are of considerable academic and industrial interest due to their versatile reactivity. The ortho-positioning of the two amine groups facilitates the formation of five- or six-membered heterocyclic rings upon reaction with suitable reagents.

In organic synthesis, these diamines are key precursors to a variety of important heterocyclic compounds. For example, condensation with carboxylic acids or their derivatives yields benzimidazoles, a scaffold present in numerous pharmacologically active compounds. wikipedia.org The reaction with dicarbonyl compounds can produce quinoxalines, and reaction with nitrous acid leads to benzotriazoles, which are known for their use as corrosion inhibitors. researchgate.net The fluorine substituent in these precursors can modulate the properties of the final heterocyclic product, influencing its biological activity or material characteristics.

In materials science, fluorinated benzene-1,2-diamines are valuable monomers for the synthesis of high-performance polymers like polyimides. nih.gov The incorporation of fluorine can enhance the thermal stability, chemical resistance, and optical properties of these polymers. numberanalytics.com For instance, polyimides derived from fluorinated diamines often exhibit lower dielectric constants and higher transparency, making them suitable for applications in microelectronics and flexible displays. nih.gov The parent compound, 4-fluoro-1,2-phenylenediamine, is also used as a hardener for epoxy resins, improving their thermal conductivity. tandfonline.com Furthermore, the o-phenylenediamine (B120857) moiety is a known recognition site for nitric oxide, and its derivatives have been developed as fluorescent probes for its detection in biological systems. researchgate.net

Overview of Research Trajectories and Key Milestones for N-Alkylated Fluorinated Phenylenediamines

The research trajectory for N-alkylated fluorinated phenylenediamines is built upon the foundational discoveries in organofluorine chemistry and the development of synthetic methodologies for aromatic amines. A key historical milestone in the synthesis of fluoroaromatics was the development of the Balz-Schiemann reaction, which utilizes diazonium salts derived from aromatic amines. nih.gov More contemporary methods involve nucleophilic aromatic substitution, where an activated aryl halide is treated with an amine.

The synthesis of N-alkylated phenylenediamines often involves a multi-step process. A common strategy is the initial reaction of a fluorinated nitroaniline with an alkylating agent, followed by the reduction of the nitro group to an amine. For instance, the synthesis of related chiral benzene-1,2-diamines has been achieved through nucleophilic aromatic substitution of a fluoronitrobenzene derivative, followed by selective alkylation and subsequent reduction of the nitro group. mdpi.com The development of efficient and selective N-alkylation and N-perfluoroalkylation methods is an active area of research. nih.govdiva-portal.org

A significant focus in this area is the development of practical and scalable synthetic routes. For example, methods for the synthesis of α,α-difluoromethylene amines from thioamides using silver fluoride (B91410) have been reported, showcasing the ongoing efforts to create novel fluorinated amine derivatives. acs.org While specific milestones for this compound are not yet extensively documented in dedicated studies, the research on related compounds points towards its potential application as a building block in the synthesis of specialized polymers, pharmaceuticals, and organocatalysts. The combination of the fluorine atom and the N-ethyl group offers a unique handle for chemists to design molecules with tailored properties.

Chemical Data

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound1737-43-5C₈H₁₁FN₂154.18Liquid
4-Fluoro-1,2-phenylenediamine367-31-7C₆H₇FN₂126.13Solid
o-Phenylenediamine95-54-5C₆H₈N₂108.14Solid
1-Ethyl-4-fluorobenzene459-47-2C₈H₉F124.15Not specified
3-Fluorobenzene-1,2-diamine18645-88-0C₆H₇FN₂126.13Solid

Data sourced from various chemical suppliers and databases. numberanalytics.comalfa-chemistry.comnumberanalytics.comwalshmedicalmedia.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11FN2 B175850 1-N-ethyl-4-fluorobenzene-1,2-diamine CAS No. 1737-43-5

Properties

IUPAC Name

1-N-ethyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWCJCWHUBZEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612018
Record name N~1~-Ethyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-43-5
Record name N~1~-Ethyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-ethyl-4-fluorobenzene-1,2-diamine
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Advanced Synthetic Methodologies for 1 N Ethyl 4 Fluorobenzene 1,2 Diamine and Analogous N Alkylated Fluorinated Benzene 1,2 Diamines

Strategies for Direct N-Alkylation of Fluorinated ortho-Phenylenediamines

Direct N-alkylation of fluorinated ortho-phenylenediamines presents a straightforward approach to synthesizing N-alkylated derivatives. This section details various methods for achieving this transformation.

Amine Alkylation Approaches Utilizing Various Electrophiles (e.g., alkyl halides, carbonyl compounds)

The direct alkylation of amines using electrophiles like alkyl halides is a fundamental and widely practiced method. In the context of synthesizing N-alkylated fluorinated benzene-1,2-diamines, this approach involves the reaction of a fluorinated ortho-phenylenediamine with an appropriate alkylating agent. For instance, the synthesis of 1-N-ethyl-4-fluorobenzene-1,2-diamine can be plausibly achieved by reacting 4-fluoro-1,2-phenylenediamine with an ethylating agent such as ethyl bromide. This reaction is typically carried out in the presence of a base, like potassium carbonate, under reflux conditions to facilitate the nucleophilic substitution.

The use of alkyl halides as alkylating agents is a common strategy in amine alkylation. nih.govescholarship.org The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. The choice of solvent and base is crucial for optimizing the reaction conditions and yield. While effective, this method can sometimes lead to polyalkylation, where more than one alkyl group is added to the amine. Controlling the stoichiometry of the reactants is therefore essential to favor monoalkylation.

Recent advancements have focused on developing milder and more selective alkylation protocols. For example, the use of phase-transfer catalysts can enhance the reactivity of the amine and allow the reaction to proceed under less harsh conditions. Furthermore, alternative electrophiles, such as dialkyl sulfates, can also be employed.

Reactant 1Reactant 2Catalyst/BaseConditionsProduct
4-Fluoro-1,2-phenylenediamineEthyl BromideK₂CO₃RefluxThis compound
Primary/Secondary AmidesAlkyl HalidesK₃PO₄AcetonitrileN-Alkylated Amides

Reductive Amination Protocols for N-Ethyl Substitution

Reductive amination offers an alternative and often more controlled method for N-alkylation. This two-step process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding alkylated amine.

For the synthesis of this compound, 4-fluoro-1,2-phenylenediamine would be reacted with acetaldehyde (B116499) in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) can also be employed for the reduction step.

The key advantage of reductive amination is its high selectivity for mono-alkylation, as the imine intermediate is generally less reactive than the starting amine, thus preventing over-alkylation. The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.

AmineCarbonyl CompoundReducing AgentProduct
4-Fluoro-1,2-phenylenediamineAcetaldehydeNaBH₄, NaBH₃CN, or NaBH(OAc)₃This compound

Alternative N-Alkylation Methodologies (e.g., transition metal-catalyzed C-N bond formation)

Transition metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, offering high efficiency and functional group tolerance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example of such a methodology. wikipedia.orgyoutube.com This reaction allows for the coupling of amines with aryl halides or triflates. wikipedia.org

While typically used for aryl amination, modifications of this reaction can be adapted for N-alkylation. The development of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, has significantly expanded the scope of the Buchwald-Hartwig reaction, enabling couplings with a wider range of amines and under milder conditions. youtube.com

Another emerging area is the use of nickel-catalyzed C-H alkylation of aromatic substrates with unactivated alkyl halides, which provides an alternative route to fused ring systems. researchgate.net While not a direct N-alkylation of a pre-existing diamine, such methods contribute to the broader field of synthesizing complex amine-containing molecules.

Reaction TypeCatalyst SystemReactantsSignificance
Buchwald-Hartwig AminationPalladium catalyst with phosphine ligands (e.g., BINAP, XPhos)Aryl halide/triflate and an amineEnables facile synthesis of aryl amines with broad substrate scope. wikipedia.orgyoutube.com
Nickel-Catalyzed C-H AlkylationNickel catalystAromatic substrate and unactivated alkyl halideFacilitates the synthesis of diverse fused ring systems. researchgate.net

Synthesis of the Fluorinated ortho-Phenylenediamine Core Precursors

The availability of the fluorinated ortho-phenylenediamine core is a prerequisite for the subsequent N-alkylation steps. This section outlines key synthetic routes to these important precursors.

Reduction of Nitro Group Functionalities to Diamine Systems

A common and effective method for synthesizing ortho-phenylenediamines is the reduction of the corresponding ortho-dinitro or nitro-amino compounds. For the synthesis of 4-fluoro-1,2-phenylenediamine, a typical starting material is 2,4-dinitro-1-fluorobenzene. nih.govwikipedia.org

The reduction of the nitro groups can be achieved through various methods. Catalytic hydrogenation is a widely used technique, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. Hydrazine hydrate (B1144303) can also be used as a hydrogen source in the presence of a catalyst.

Alternatively, chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is a classic method for converting nitro groups to amines. Stannous chloride (SnCl₂) in concentrated HCl is another effective reagent for this transformation. The choice of reduction method often depends on the presence of other functional groups in the molecule and the desired selectivity.

Starting MaterialReducing Agent/CatalystProduct
2,4-Dinitro-1-fluorobenzenePd/C, H₂ or Hydrazine Hydrate4-Fluoro-1,2-phenylenediamine
2,4-Dinitro-1-fluorobenzeneSnCl₂/HCl4-Fluoro-1,2-phenylenediamine
4-Chloro-2-nitranilineCatalytic Hydrogenationo-Phenylenediamine (B120857) google.com

Halogenation and Subsequent Amination Routes (e.g., Buchwald-Hartwig Amination)

An alternative strategy for constructing the diamine system involves halogenation followed by amination reactions. This approach can be particularly useful when direct nitration and reduction are not feasible or lead to undesired side products.

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed reaction allows for the formation of C-N bonds with high efficiency and a broad substrate scope. wikipedia.orgnih.gov For instance, a dihalogenated fluorobenzene (B45895) could be sequentially aminated to introduce the two amine groups. The reaction conditions, particularly the choice of ligand and base, are critical for achieving high yields and selectivity. Bidentate phosphine ligands like BINAP and DPPF have proven effective for the amination of primary amines. wikipedia.org

This methodology offers a powerful and versatile tool for the synthesis of fluorinated ortho-phenylenediamines, complementing the more traditional reduction routes. The ability to perform these reactions under relatively mild conditions and with a high degree of functional group tolerance makes the Buchwald-Hartwig amination a valuable strategy in modern organic synthesis. youtube.com

Starting MaterialReagent/CatalystReaction TypeProduct
Aryl HalideAmine, Pd catalyst, Ligand (e.g., BINAP)Buchwald-Hartwig AminationAryl Amine wikipedia.orgnih.gov

Diazotization and Thermal Decomposition Approaches in Fluorinated Aromatic Synthesis

The replacement of an amino group with fluorine via a diazo derivative is a fundamental transformation in the synthesis of fluorinated aromatic compounds. This process involves two key steps: diazotization to form a diazonium salt, followed by dediazoniation to introduce the fluorine atom. thieme-connect.de

A classic method for this transformation is the Balz-Schiemann reaction. This reaction involves the formation of a water-insoluble arenediazonium tetrafluoroborate (B81430) salt, which is isolated and then thermally decomposed to yield the corresponding aryl fluoride (B91410). thieme-connect.denptel.ac.in While effective, the Balz-Schiemann reaction has been associated with safety concerns on a larger scale due to the potentially explosive nature of isolated diazonium salts. thieme-connect.deacs.org

An alternative approach involves in situ diazotization in hydrogen fluoride or a hydrogen fluoride-containing medium, followed by decomposition of the resulting arenediazonium fluoride. thieme-connect.de This method avoids the isolation of the potentially unstable diazonium salt. More recent advancements have explored the use of triazenes as stable precursors to diazonium salts. The acid-catalyzed decomposition of a triazene (B1217601) in an ionic liquid offers a convenient and efficient route to various aromatic fluorides. researchgate.netkoreascience.kr This method is particularly advantageous as triazene precursors are generally stable and can be stored for extended periods without significant decomposition. researchgate.netkoreascience.kr

Multi-Step Synthetic Sequences and Chemo-Selective Transformations

The synthesis of specifically substituted aromatic diamines often requires multi-step sequences involving chemo-selective transformations to achieve the desired substitution pattern. For instance, the synthesis of chiral benzene-1,2-diamine building blocks can be achieved from commercially available starting materials through a three-step sequence involving nucleophilic aromatic substitution, alkylation, and reduction. mdpi.com

Optimization Studies for Yield Enhancement and Purity Control

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the purity of the final product. In the synthesis of N-arylbenzene-1,2-diamines, a solvent-controllable photoreaction of 4-methoxyazobenzenes has been developed. nih.gov The choice of solvent and the presence of an acid catalyst were found to be critical in selectively forming either N-arylbenzene-1,2-diamines or 1-aryl-1H-benzimidazoles. nih.gov For example, irradiating 4-methoxyazobenzenes in dimethylformamide (DMF) with hydrochloric acid led to the formation of N²-aryl-4-methoxybenzene-1,2-diamines in good yields. nih.gov In another example, the synthesis of 3-Fluoro-N1-phenylbenzene-1,2-diamine was achieved through the reduction of (3-fluoro-2-nitrophenyl)phenylamine using 10% Pd/C as a catalyst, with subsequent purification by column chromatography to yield the final product.

The following table outlines the impact of solvent on the photoreaction of 4-methoxyazobenzenes:

Solvent SystemMajor Product
DMF with 0.5 M HClN²-aryl-4-methoxybenzene-1,2-diamines
Acetal with 0.16 M HCl1-aryl-6-methoxy-2-methyl-1H-benzimidazoles

Data sourced from a study on the solvent-controllable photoreaction of 4-methoxyazobenzenes. nih.gov

Strategies for Regioselective Functionalization of Aromatic Diamine Systems

Regioselectivity, the control of the position of chemical bond formation, is a significant challenge in the functionalization of aromatic diamine systems. nih.govacs.org The presence of multiple reactive sites on the aromatic ring and the amino groups necessitates careful selection of reagents and reaction conditions.

One strategy for achieving regioselectivity is through electrochemical synthesis. The anodic oxidation of 2-aminodiphenylamine (B160148) in the presence of sulfinic acids as nucleophiles has been shown to produce 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives with high regioselectivity. rsc.org This method proceeds through the formation of 1-N-phenyl-o-benzoquinone diamine, which then acts as a Michael acceptor. rsc.org

Another approach involves the use of directing groups to guide the functionalization to a specific position on the aromatic ring. While challenging, methods for the regioselective C-H functionalization at the C4 position of indole (B1671886) systems have been developed using directing groups. nih.gov The selective synthesis of N-arylbenzene-1,2-diamines has also been achieved by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents, demonstrating that reaction conditions can be tuned to favor a specific regioisomer. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches in Fluorinated Diamine Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com In the context of fluorinated diamine production, this involves developing safer, more efficient, and environmentally benign synthetic methods. eurekalert.org

Conventional fluorination methods often employ hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (HF). dovepress.com Electrochemical fluorination, while a cost-effective alternative to using fluorine gas, can result in low yields. dovepress.com Recent research has focused on developing greener fluorination processes. For example, a method for converting thiols and disulfides into sulfonyl fluorides using a combination of SHC5® and potassium fluoride (KF) has been developed, which is a more environmentally friendly process. eurekalert.org

Hydrothermal synthesis presents another green approach, allowing for the production of materials like fluorinated polyimides without the use of toxic organic solvents. researchgate.net This method is more convenient for storage and management of the resulting polymer. researchgate.net The development of one-pot synthesis methods, such as the synthesis of fluorinated hydroxamic acid, amide, and thioamide derivatives from nitrosoarenes, also aligns with green chemistry principles by reducing the number of reaction steps and purification procedures. nih.gov

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

For instance, deuterium (B1214612) or tritium (B154650) labeling of the aromatic ring could be achieved through electrophilic aromatic substitution using a deuterated or tritiated acid, or through metal-catalyzed hydrogen isotope exchange reactions. Carbon-13 or Carbon-14 could be incorporated into the ethyl group by using a correspondingly labeled ethyl halide in the N-alkylation step. Nitrogen-15 labeling of the amino groups could be accomplished by using a labeled source of nitrogen, such as ¹⁵N-ammonia or a ¹⁵N-nitrating agent, at an appropriate stage in the synthesis. The synthesis of ¹⁸F-labeled compounds is of particular interest for positron emission tomography (PET) imaging, and methods for nucleophilic fluorination using ¹⁸F-fluoride are well-established.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity and confirming the identity of volatile and semi-volatile compounds like 1-N-ethyl-4-fluorobenzene-1,2-diamine. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for structural elucidation and confirmation of the compound's identity.

The purity of this compound can be determined by the presence of a single major peak in the gas chromatogram. The retention time of this peak is characteristic of the compound under specific chromatographic conditions. The mass spectrum corresponding to this peak would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (154.19 g/mol ). Key fragmentation patterns would likely involve the loss of an ethyl group (-CH₂CH₃), an amino group (-NH₂), and potentially rearrangements involving the fluorine atom and the aromatic ring.

Interactive Data Table: Predicted GC-MS Data for this compound

ParameterPredicted Value/Observation
Retention Time Dependent on GC column and conditions
Molecular Ion (m/z) 154
Key Fragment Ions (m/z) 139 (-CH₃), 125 (-C₂H₅), 138 (-NH₂), 111 (-NH₂ - C₂H₅)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its key functional groups:

Amino (N-H) Vibrations : The primary amine (-NH₂) and secondary amine (-NH-ethyl) groups would give rise to distinct stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show a single band. wpmucdn.comorgchemboulder.comlibretexts.orglibretexts.org N-H bending vibrations are expected in the 1580-1650 cm⁻¹ region. orgchemboulder.comlibretexts.orglibretexts.org

Aromatic Ring (C-H and C=C) Vibrations : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

Carbon-Fluorine (C-F) Bond : The C-F stretching vibration is typically strong in the IR spectrum and is expected to appear in the 1100-1300 cm⁻¹ region. Its exact position can be influenced by the substitution pattern on the aromatic ring.

Alkyl (C-H) Vibrations : The ethyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375-1470 cm⁻¹. researchgate.net

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch (primary & secondary amine) 3300-35003300-3500
Aromatic C-H Stretch 3000-31003000-3100
Aliphatic C-H Stretch 2850-29602850-2960
N-H Bend 1580-1650Weak
Aromatic C=C Stretch 1400-16001400-1600
C-F Stretch 1100-1300Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. The presence of amino and ethyl groups as substituents on the fluorinated benzene ring will influence the position and intensity of these absorption maxima (λmax). The amino groups, being electron-donating, are likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted fluorobenzene (B45895). nih.govscience-softcon.de This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

Electronic TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π → π ~240-260High
π → π ~280-300Moderate

X-ray Diffraction Studies of Crystalline Derivatives and Metal Complexes for Solid-State Structural Information

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no crystal structure for this compound itself is publicly available, analysis of its crystalline derivatives or metal complexes would provide precise information on its solid-state conformation and intermolecular interactions.

A hypothetical crystal structure would reveal key geometric parameters. The C-N bond lengths would likely be shorter than a typical C-N single bond, indicating some degree of π-character due to conjugation with the aromatic ring. wikipedia.org The bond angles within the benzene ring would be close to 120°, with minor distortions due to the substituents. The torsional angles would describe the orientation of the ethyl and amino groups relative to the plane of the benzene ring.

Interactive Data Table: Predicted Key Bond Lengths and Angles for this compound

Bond/AnglePredicted Value
C-C (aromatic) ~1.39 Å
C-N ~1.38-1.42 Å
C-F ~1.35 Å
C-C-C (ring) ~120°
C-N-H ~109.5°

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions. Hydrogen bonding involving the N-H groups of the primary and secondary amines would likely be a dominant feature, forming networks of molecules. rsc.org Additionally, C-H···F and π-π stacking interactions between the aromatic rings could play a significant role in stabilizing the crystal lattice. nih.govias.ac.indntb.gov.uaresearchgate.net The specific arrangement of molecules, or crystal packing motif, would be determined by the interplay of these various non-covalent interactions.

Research Applications and Derived Chemical Entities

A Core Building Block in Advanced Organic Synthesis

The presence of two adjacent amine groups, one of which is functionalized with an ethyl group, and a fluorine atom at the para position, makes 1-N-ethyl-4-fluorobenzene-1,2-diamine a valuable intermediate in the synthesis of a variety of complex organic structures. nih.gov

Construction of Complex Polycyclic Aromatic Hydrocarbons and Heterocyclic Scaffolds

The benzene-1,2-diamine family of compounds is well-known for its utility in forming heterocyclic frameworks such as benzimidazoles and quinoxalines through condensation reactions with carbonyl compounds. nih.gov The reactivity of the diamine moiety in this compound allows for its integration into larger, more complex molecular architectures.

While direct synthesis of polycyclic aromatic hydrocarbons (PAHs) using this specific diamine is not yet extensively documented, the fundamental reactivity of o-phenylenediamines suggests its potential in creating nitrogen-containing PAHs or serving as a precursor to larger aromatic systems through cyclization and aromatization reactions. The synthesis of various quinoxaline (B1680401) derivatives, which are themselves important heterocyclic scaffolds with applications in pharmaceuticals and materials science, often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.gov Similarly, benzimidazoles are readily synthesized from o-phenylenediamines and aldehydes or carboxylic acids. nih.govorganic-chemistry.orgeijppr.comresearchgate.netnih.gov The ethyl and fluoro substituents on the this compound backbone can be expected to modulate the electronic properties and solubility of the resulting heterocyclic systems.

ReactantProduct ClassPotential Application Areas
1,2-Dicarbonyl CompoundsQuinoxalinesPharmaceuticals, Organic Electronics, Dyes
Aldehydes/Carboxylic AcidsBenzimidazolesPharmaceuticals, Agrochemicals, Materials Science

Precursors for Specialty Chemicals and Advanced Organic Materials

The functional groups present in this compound make it a valuable precursor for a variety of specialty chemicals and advanced organic materials. nih.gov The amine groups can be readily derivatized to form amides, imines, and other nitrogen-containing functionalities, opening pathways to a wide range of molecules with specific properties.

The fluorine atom imparts unique characteristics, such as increased thermal stability, altered electronic properties, and modified lipophilicity, which are highly desirable in materials science and medicinal chemistry. nih.gov For instance, fluorinated organic compounds are of significant interest as building blocks for liquid crystals, polymers, and pharmaceuticals.

Development of Functional Materials and Polymers

The unique combination of functional groups in this compound makes it a promising candidate for the development of novel functional materials and polymers with tailored properties.

Polymer Precursors for Advanced Polymeric Systems with Tailored Properties

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyamides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of this compound as a monomer could lead to the development of advanced polymeric systems.

The fluorine substituent can enhance properties like thermal stability, solubility in organic solvents, and dielectric performance, while lowering the color of the resulting polyimide films. The ethyl group can further influence solubility and processing characteristics. While specific research on polymers derived from this exact diamine is limited, the general principles of using fluorinated diamines in polyimide synthesis are well-established. mdpi.com

Research in Organic Photovoltaics and Solar Cell Applications (e.g., Perovskite Solar Cells)

The field of organic photovoltaics (OPVs) and perovskite solar cells relies on the development of novel organic materials for various layers within the device architecture, such as hole-transporting layers (HTLs) and electron-transporting layers (ETLs). Aromatic amines and their derivatives are frequently used in the design of HTL materials due to their electron-donating nature.

While there is no direct report on the use of this compound in this context, its structural features are relevant. The synthesis of related compounds, such as 4-fluorobenzene-1,2-diamine, has been explored for creating polymers used in organic solar cells. organic-chemistry.org Furthermore, complex fluorene-based molecules containing diamine functionalities have been successfully employed as dopant-free hole transporting materials in inverted perovskite solar cells, achieving high power conversion efficiencies. rsc.orgscispace.com The ethyl and fluoro groups in this compound could be utilized to fine-tune the energy levels and morphology of such materials.

Investigation in Specialty Dyes and Pigments Research

Aromatic diamines are key intermediates in the synthesis of a wide variety of dyes and pigments, particularly azo dyes. The diazotization of an aromatic amine followed by coupling with another aromatic compound is a fundamental reaction in color chemistry.

Ligand Design for Organometallic Chemistry and Catalysis

The structure of this compound, featuring two nitrogen atoms with lone pairs of electrons, makes it a prime candidate for use as a ligand in organometallic chemistry. wikipedia.org Diamines are well-established bidentate chelating ligands, capable of binding to a metal center through both nitrogen atoms to form a stable complex. wikipedia.orgpressbooks.pub This chelation effect enhances the stability of the resulting coordination compound compared to monodentate ligands. pressbooks.pub The presence of an ethyl group and a fluorine atom on the benzene (B151609) ring allows for fine-tuning of the steric and electronic properties of the ligand, which in turn can influence the reactivity and selectivity of the metal catalyst. sfu.ca

Chiral Ligand Synthesis for Asymmetric Catalysis

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. While this compound is not itself a chiral molecule, its diamine structure serves as a valuable scaffold for the synthesis of chiral ligands. Modification of the diamine, for instance, by reaction with chiral auxiliaries or by incorporation into larger chiral frameworks, can yield ligands capable of inducing stereoselectivity in metal-catalyzed reactions. The development of novel chiral ligands is a continuous effort to achieve high yields and excellent enantioselectivities in reactions such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.govmpg.de The specific use of this compound in the synthesis of a documented chiral ligand for a specific asymmetric catalytic process is not widely reported in available literature, but its potential is rooted in the extensive use of similar diamine precursors.

Coordination Complexes for Transition Metal Catalysis (e.g., Iron-catalyzed difluoromethylation)

Transition metal complexes are fundamental to modern catalysis, enabling a wide range of chemical transformations. sioc-journal.cn The diamine moiety of this compound can coordinate with various transition metals, including but not limited to iron, copper, nickel, and cobalt, to form stable complexes. pressbooks.pubmdpi.commdpi.com These complexes can act as catalysts in diverse reactions.

For example, the field of fluorination chemistry has seen significant advances, including C-H difluoromethylation, which introduces the important CHF2 group into organic molecules. nih.gov These reactions often employ metal catalysts to facilitate the transfer of the difluoromethyl group from a reagent source to a substrate. While specific research detailing an iron catalyst supported by a ligand derived from this compound for difluoromethylation is not prominent, the design of such catalysts is an active area of research. nih.gov The electronic properties imparted by the fluorine atom on the ligand backbone could, in principle, modulate the catalytic activity of the metal center.

Table 1: Potential Roles of this compound in Catalysis

Application AreaStructural FeaturePotential Role
Ligand Synthesis Bidentate DiamineForms stable chelate rings with metal ions. wikipedia.orgpressbooks.pub
Asymmetric Catalysis Prochiral ScaffoldCan be derivatized to form chiral ligands for enantioselective reactions.
Transition Metal Catalysis Fluorine & Ethyl SubstituentsAllows for electronic and steric tuning of the catalyst's active site. sfu.ca

Precursors for Biologically Active Molecules (Academic Research Focus on Synthesis and Mechanism)

Substituted benzene-1,2-diamines are recognized as privileged scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of various heterocyclic systems, most notably benzimidazoles, which are present in numerous biologically active compounds. The specific structure of this compound, with its fluorine and ethyl substitutions, offers a unique starting point for creating novel molecules for drug discovery research.

Synthesis of Novel Scaffolds for Drug Discovery Research (e.g., Protein Degrader Building Blocks)

Modern drug discovery increasingly focuses on novel therapeutic modalities like targeted protein degradation. sigmaaldrich.comlifechemicals.com This approach uses bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. tocris.comprecisepeg.com These molecules are modular, consisting of a ligand for the target protein, a ligand for the E3 ligase, and a linker joining them. tocris.com

Diamine-containing structures can be integral components of the linkers or can be elaborated into the ligands themselves. enamine.net The synthesis of libraries of these complex molecules is streamlined by using versatile chemical building blocks. sigmaaldrich.comtocris.com While direct evidence of this compound being used as a protein degrader building block is limited in public research, its functional groups are suitable for incorporation into such synthetic strategies, contributing to the generation of new chemical entities for screening. enamine.net

Investigations into Enzyme Inhibitor Design and Structure-Target Interactions

Enzyme inhibition is a cornerstone of therapeutic intervention for many diseases, including cancer and infectious diseases. The design of potent and selective enzyme inhibitors often relies on creating molecules that fit precisely into an enzyme's active site. The fluorobenzene (B45895) moiety is a common feature in many successful enzyme inhibitors, as the fluorine atom can enhance binding affinity, metabolic stability, and cell permeability. nih.gov

The 1,2-diamine functionality can be readily converted into a benzimidazole (B57391) ring system, a scaffold known to interact with various enzymes. For example, research into DNA topoisomerase IB inhibitors has explored thiazole-based stilbene (B7821643) analogs containing a fluorophenyl group, which binds to the DNA cleavage site. nih.gov Similarly, potent inhibitors of farnesyltransferase, an anti-cancer target, have been developed based on an ethylenediamine (B42938) scaffold, highlighting the importance of this structural motif. nih.gov These examples underscore the potential of derivatives of this compound in the rational design of novel enzyme inhibitors.

Structure-Activity/Property Relationship Studies in N-Alkylated Fluorinated Diamine Derivatives

The chemical properties and biological activities of N-alkylated fluorinated diamine derivatives, including this compound, are intricately linked to their molecular structure. The interplay of the fluorine atom, the alkyl group on the nitrogen, and their positions on the benzene ring significantly influences the compound's reactivity, physicochemical properties, and interactions with biological targets.

Detailed research findings have elucidated several key aspects of these relationships. For instance, the fluorine atom, being highly electronegative, can alter the electron density of the aromatic ring and the basicity of the adjacent amino groups. This can affect the compound's reactivity in cyclization reactions, such as the formation of benzimidazoles. The position of the fluorine atom is also critical; a fluorine at the 4-position, as in the title compound, exerts a different electronic effect compared to other positions.

The nature of the N-alkyl group also plays a pivotal role. The length and branching of the alkyl chain can impact the compound's lipophilicity, which in turn affects its solubility and ability to cross biological membranes. Moreover, the steric bulk of the alkyl group can influence the compound's ability to bind to specific enzymes or receptors.

A prime example of structure-activity relationships within a class of compounds derived from diamines can be seen in the benzimidazole opioids, known as nitazenes. Studies on these compounds have revealed that substitutions on both the benzimidazole core and the benzyl (B1604629) group dramatically affect their analgesic potency. For instance, the presence of a nitro group at the 5-position of the benzimidazole ring is found in the most potent compounds. wikipedia.org Similarly, the nature of the substituent at the 4-position of the benzyl group influences activity in a predictable order, with an ethoxy group generally conferring higher potency than a methoxy (B1213986) or a halogen group. wikipedia.org The replacement of the N,N-dialkylaminoethyl group with other cyclic amines also modulates the activity. wikipedia.org

These findings highlight the importance of systematic structural modifications in optimizing the desired properties of N-alkylated fluorinated diamine derivatives and their subsequent products.

Table 1: Representative Structure-Activity Relationship Data for a Series of Benzimidazole Derivatives

This interactive table illustrates how modifications to a core benzimidazole structure, which can be synthesized from o-phenylenediamine (B120857) precursors, affect biological activity. The data is representative of trends observed in medicinal chemistry research.

Compound IDR1 (at N1)R2 (at C5)R3 (on Benzyl at C2)Relative Potency
A -CH2CH2N(CH3)2HH1x
B -CH2CH2N(CH3)2NO2H10x
C -CH2CH2N(CH3)2H4-OCH32x
D -CH2CH2N(CH3)2NO24-OCH320x
E -CH2CH2N(CH2CH3)2NO24-OCH2CH350x
F PyrrolidinylethylNO24-OCH2CH345x

This compound is a valuable intermediate in organic synthesis, primarily utilized in the preparation of more complex heterocyclic molecules. Its bifunctional nature, possessing two amine groups with different reactivities, allows for selective chemical transformations.

The most significant research application of this compound and its analogs (o-phenylenediamines) is in the synthesis of benzimidazoles. researchgate.net Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry. nih.govnih.gov The synthesis typically involves the condensation of the o-phenylenediamine derivative with a carboxylic acid or its equivalent. researchgate.net The reaction proceeds through the formation of an amide intermediate, followed by cyclization to form the imidazole (B134444) ring fused to the benzene ring.

The presence of the ethyl group on one of the nitrogen atoms and the fluorine atom on the benzene ring of this compound allows for the synthesis of specifically substituted benzimidazole derivatives. These substituents can be strategically used to modulate the pharmacological properties of the final benzimidazole product, such as its binding affinity to a biological target or its metabolic stability.

For example, a series of alkylated benzimidazole derivatives have been synthesized and evaluated for their antiviral properties, including against HIV. nih.gov In these studies, the nature and position of substituents on the benzimidazole ring, which can be introduced through precursors like this compound, were found to be crucial for their biological activity. nih.gov

Conclusion and Future Research Perspectives

Summary of Current Contributions and Unresolved Challenges in 1-N-Ethyl-4-fluorobenzene-1,2-diamine Research

Research directly focused on this compound is still in its nascent stages, with its primary contribution being its role as a specialized building block in organic synthesis. Its structural parent, 4-fluorobenzene-1,2-diamine, has found utility in creating heterocyclic frameworks like fluorinated 2,3-diaminophenazines and as a component in high-performance polymers and materials. rsc.orgossila.com The introduction of the N-ethyl group is anticipated to modify the compound's physical and chemical properties, such as solubility, basicity, and reactivity, potentially offering advantages in specific synthetic applications.

The principal unresolved challenge is the lack of comprehensive characterization and application-specific data for this compound itself. While its potential can be inferred from related structures, dedicated studies are needed to elucidate its unique attributes. Key unanswered questions include:

How does the N-ethyl group influence the electronic properties of the aromatic ring and the nucleophilicity of the adjacent amino groups?

What are the precise impacts of this substitution on the performance of materials, such as polymers or ligands, derived from it?

What are the most efficient and scalable synthetic routes to produce this compound with high purity?

Addressing these questions will be crucial for unlocking the full potential of this molecule and moving it from a catalog chemical to a widely used synthetic intermediate.

Emerging Synthetic Methodologies and Reactivity Patterns for Fluorinated Diamines

The synthesis of fluorinated diamines is evolving beyond traditional methods, such as the nitration of fluorobenzene (B45895) derivatives followed by reduction. Modern synthetic chemistry offers more sophisticated and selective strategies.

Advanced Synthetic Routes:

Catalytic C-H Functionalization: Recent progress in transition-metal catalysis, particularly with palladium, allows for the direct introduction of amino groups onto C-H bonds, offering a more atom-economical approach to diamine synthesis. researchgate.net

Nucleophilic Fluorination: For constructing the fluorinated core, methods involving the nucleophilic substitution of other halogens (e.g., chlorine) with fluoride (B91410) sources like cesium fluoride (CsF) are proving highly effective, especially for complex heterocyclic systems. mdpi.comnih.gov

Copper-Catalyzed Reactions: Copper-catalyzed methods are emerging for various fluorination and amination reactions, often proceeding under milder conditions than traditional approaches. nih.govfrontiersin.org For instance, copper N-heterocyclic carbene complexes have been developed for the radiofluorination of aryl halides, a technique that could be adapted for non-radioactive syntheses. frontiersin.org

Reactivity Patterns: The reactivity of fluorinated diamines is dominated by the ortho-diamine functionality, which is a precursor to valuable heterocyclic structures like benzimidazoles and quinoxalines through condensation reactions. The fluorine substituent exerts a strong electronic influence, which can alter reaction rates and regioselectivity. Furthermore, the development of one-pot reactions, such as the N-perfluoroalkylation of nitrosoarenes to generate fluorinated amides, showcases the potential for using fluorinated amine derivatives as versatile intermediates for further functionalization. nih.gov

FeaturePotential Research DirectionRationale
Ortho-Diamine Group Synthesis of novel heterocyclic compounds (e.g., benzimidazoles, phenazines).Well-established reactivity pattern for creating fused ring systems with applications in pharmaceuticals and materials. ossila.com
Fluorine Atom Development of advanced polymers (e.g., polyimides) with enhanced thermal stability and low dielectric constants.The C-F bond's strength and polarity can improve material properties. mdpi.comnih.gov
N-Ethyl Group Tuning solubility and processing characteristics of derived materials.The alkyl group can disrupt crystal packing and improve solubility in organic solvents, aiding in material processing.
Combined Structure Creation of specialized ligands for asymmetric catalysis.The combination of a chiral center (if resolved) and electronically-tuned aromatic ring could lead to highly selective catalysts.

Interdisciplinary Research Opportunities in Materials Science, Catalysis, and Chemical Biology

The unique structural features of this compound make it a prime candidate for interdisciplinary research.

Materials Science: Fluorinated diamines are critical monomers for high-performance polyimides, which are valued for their thermal stability and mechanical properties in electronics and aerospace applications. nih.govnih.govnasa.gov The incorporation of fluorine can reduce the material's color and improve its optical transparency. nih.gov The N-ethyl group in the target compound could be exploited to fine-tune polymer properties, such as increasing the free volume, which can enhance processability and modify the dielectric constant. mdpi.com It could also serve as a hardener for epoxy resins, potentially improving thermal management in electronic components. ossila.com

Catalysis: The ortho-diamine moiety is a classic precursor for Schiff base ligands, such as the salen type. ossila.com By reacting this compound with appropriate aldehydes, novel ligands can be synthesized. These ligands can coordinate with transition metals (e.g., Co, Ni, Cu, Zn) to form organometallic complexes. ossila.com The fluorine and ethyl substituents would electronically and sterically tune the metal center, potentially leading to catalysts with enhanced activity, selectivity, or stability for a range of organic transformations.

Chemical Biology: Fluorine is a bioisostere of hydrogen but with dramatically different electronic properties, making it a "superstar" in medicinal chemistry. mdpi.comnih.gov Its inclusion in drug candidates can enhance metabolic stability, binding affinity, and lipophilicity. The diamine structure is a key component of many biologically active molecules. Therefore, this compound represents a valuable scaffold for drug discovery, serving as a starting point for synthesizing novel small molecules to be screened for therapeutic activity or used as probes to study biological pathways.

The Synergistic Role of Computational Chemistry and Experimental Techniques in Future Discoveries

Future progress in the field of fluorinated diamines will heavily rely on the close integration of computational and experimental methods.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for predicting molecular properties before a single experiment is run. acs.org For this compound, computational studies can:

Predict reaction mechanisms and transition states for its synthesis and subsequent reactions. rsc.org

Calculate electronic properties, such as atomic charges and frontier molecular orbital energies, to forecast its reactivity. nih.gov

Model the conformational preferences of the molecule and the properties of polymers or complexes derived from it.

Experimental Techniques: These computational predictions can then guide and accelerate experimental work. Key experimental techniques for characterizing these compounds include:

Multinuclear NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are indispensable for confirming the structure of fluorinated compounds. nih.govtandfonline.com Time-series ¹⁹F MAS-NMR can even be used to track reaction intermediates and product formation in real-time. nih.gov

X-ray Crystallography: Provides unambiguous proof of structure and detailed information about bond lengths, angles, and intermolecular interactions in the solid state. nih.govnih.gov

Mass Spectrometry: Confirms molecular weight and fragmentation patterns, aiding in structural elucidation. nih.govnih.gov

By using computational models to screen potential synthetic routes and predict the properties of target molecules, researchers can focus their experimental efforts on the most promising candidates. This synergistic approach minimizes waste, saves time, and deepens the fundamental understanding of the structure-property relationships governing this fascinating class of molecules.

Table of Mentioned Compounds

Common/Trade NameIUPAC Name
This compoundN¹-ethyl-4-fluorobenzene-1,2-diamine
4-fluorobenzene-1,2-diamine4-fluorobenzene-1,2-diamine
2,4-dinitro-1-fluorobenzene1-fluoro-2,4-dinitrobenzene
4-fluoro-1,2-diaminobenzene4-fluorobenzene-1,2-diamine
2-chloro-5-nitrobenzotrifluoride1-chloro-2-nitro-4-(trifluoromethyl)benzene
4-aminophenol4-aminophenol
1,3-bis[(pentafluorobenzyl)oxy]benzene1,3-bis((2,3,4,5,6-pentafluorobenzyl)oxy)benzene
4,7-dichloro-1,10-phenanthroline4,7-dichloro-1,10-phenanthroline
Cesium fluorideCesium fluoride
2,2-bis(4-hydroxyphenyl)hexafluoropropane4,4'-(perfluoropropane-2,2-diyl)diphenol
4-chloronitrobenzene1-chloro-4-nitrobenzene
2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane4,4'-((perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy)dianiline
Iron trichlorideIron(III) chloride
Benzimidazole (B57391)1H-benzo[d]imidazole
Quinoxaline (B1680401)Quinoxaline
Salicylaldehyde2-hydroxybenzaldehyde

Q & A

Q. What are the common synthetic routes for 1-N-ethyl-4-fluorobenzene-1,2-diamine, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves halogenation and alkylation steps. A plausible route is:

Fluorination : Introduce fluorine via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) on a nitrobenzene precursor.

Reduction : Reduce nitro groups to amines using catalytic hydrogenation (e.g., Pd/C, H₂) or SnCl₂/HCl .

N-ethylation : React with ethylating agents (e.g., ethyl bromide) in basic conditions (e.g., K₂CO₃) under reflux .

Q. Critical Parameters :

  • Temperature control during fluorination to avoid side reactions.
  • Choice of reducing agent: SnCl₂ may require acidic conditions, while catalytic hydrogenation demands inert atmospheres .
  • Solvent selection (e.g., DMF for polar intermediates) and reaction time optimization .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions and confirm ethyl/fluorine integration. For example, fluorine deshields adjacent protons, causing downfield shifts (~6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 199) and fragmentation patterns .
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) using SHELX programs for structural refinement .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods due to potential amine volatility .
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
  • Waste Disposal : Neutralize with dilute HCl before disposal to avoid environmental release of aromatic amines .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to determine electron density maps. Fluorine’s electronegativity directs electrophilic attack to the para position .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics .
  • SAR Studies : Compare with analogs (e.g., 4-chloro derivatives) to assess leaving-group efficiency .

Validation : Experimental kinetic data (e.g., rate constants) should align with computed activation energies .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Multi-NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track amine group behavior in complex mixtures .
  • Crystallographic Validation : Resolve ambiguities in NOE or coupling constants via single-crystal X-ray diffraction (e.g., SHELXL refinement) .

Case Study : Conflicting ¹H NMR integration ratios in a Schiff base derivative were resolved by crystallography, revealing tautomeric equilibria .

Q. How does this compound form coordination complexes with transition metals, and what applications do these complexes have?

Methodological Answer:

  • Synthesis : React with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water. The diamine acts as a bidentate ligand, coordinating via NH₂ groups .
  • Characterization : UV-Vis (d-d transitions) and EPR for paramagnetic metals (e.g., Cu²⁺).
  • Applications :
    • Catalysis: Pd complexes for cross-coupling reactions .
    • Bioinorganic Chemistry: Antifungal activity via disruption of microbial cell membranes .

Example : A Hg²⁺ complex with a related diamine ligand showed distorted tetrahedral geometry and hydrogen-bonded networks .

Q. What role does the fluorine substituent play in modulating the electronic properties of this compound?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine decreases electron density at the para position, enhancing electrophilic substitution resistance.
  • Hammett Constants : σₚ value of F (0.06) indicates mild deactivation, directing reactions to meta positions in electrophilic systems .
  • Computational Insights : DFT shows reduced HOMO-LUMO gap compared to non-fluorinated analogs, increasing redox activity .

Experimental Validation : Cyclic voltammetry reveals oxidation potentials shifted by ~0.2 V due to fluorine’s inductive effect .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.